(1-(1-Tosylpiperidin-4-yl)pyrrolidin-2-yl)methanol
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Overview
Description
(1-(1-Tosylpiperidin-4-yl)pyrrolidin-2-yl)methanol is a complex organic compound that features both piperidine and pyrrolidine rings. The presence of the tosyl group (p-toluenesulfonyl) enhances its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Tosylpiperidin-4-yl)pyrrolidin-2-yl)methanol typically involves the functionalization of preformed piperidine and pyrrolidine ringsThe reaction conditions often involve the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine and pyrrolidine derivatives. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1-(1-Tosylpiperidin-4-yl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted piperidine and pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
(1-(1-Tosylpiperidin-4-yl)pyrrolidin-2-yl)methanol is used extensively in scientific research due to its versatile reactivity:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Industry: Used in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism by which (1-(1-Tosylpiperidin-4-yl)pyrrolidin-2-yl)methanol exerts its effects involves its interaction with various molecular targets. The tosyl group enhances its ability to participate in nucleophilic substitution reactions, while the piperidine and pyrrolidine rings provide structural stability and reactivity. These interactions facilitate the formation of complex molecular structures, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: :
Properties
IUPAC Name |
[1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-4-6-17(7-5-14)23(21,22)18-11-8-15(9-12-18)19-10-2-3-16(19)13-20/h4-7,15-16,20H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROYKQIWLLPLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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